molecular formula C5H10ClN B189289 2-Chloropiperidine CAS No. 172229-93-5

2-Chloropiperidine

Cat. No. B189289
M. Wt: 119.59 g/mol
InChI Key: ISQWYHZNUJHVKJ-UHFFFAOYSA-N
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Description

2-Chloropiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid that is soluble in water and has a pungent odor. It is mainly used for research and development purposes .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidines by hydrogenation/reduction has been an effective and popular approach in recent years .


Molecular Structure Analysis

The molecular structure of 2-Chloropiperidine is C5H10ClN . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemistry of a biomaterial directly contributes to its interaction with biological environments . The reactions are classified according to the reactivity of chlorine atom and aldehydic group .


Physical And Chemical Properties Analysis

2-Chloropiperidine is a colorless liquid that is soluble in water and has a pungent odor. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • DNA Damage and Anticancer Potential : Bis‐3‐chloropiperidines, a class derived from 2-Chloropiperidine, can alkylate nucleobases and induce DNA strand cleavage. They preferentially form adducts at guanine sites, leading to alkylation, depurination, and strand scission. This class of compounds inhibits essential DNA‐processing proteins, like topoisomerase IIα, suggesting potential as anticancer agents (Sosic et al., 2017).

  • Cytotoxicity and Stereochemistry in Anticancer Research : 3-chloropiperidines show promise as mustard-based anticancer agents. Stereochemistry plays a significant role in modulating their activity, pointing to mechanisms beyond direct genomic DNA damage. These compounds exhibit remarkable activity against pancreatic cancer cells, surpassing traditional controls like chlorambucil (Carraro et al., 2019).

  • Chemical Synthesis and Potential Applications : 3-Chloropiperidine compounds are synthesized through a Cu(II)-promoted one-pot intramolecular chloroamination process, suggesting potential in various synthetic applications (Li et al., 2013).

  • Toxicology and Environmental Concerns : N-chloropiperidine in chlorinated municipal wastewaters is genotoxic and acutely toxic. Understanding its reduction kinetics in alkaline solutions is crucial for wastewater treatment and environmental safety (Jensen & Helz, 1998).

  • Photocatalytic Degradation Research : Research has explored the degradation of N-chloropiperidine using photocatalysis, a crucial process for removing such contaminants from water. TiO2 under blacklight illumination can degrade over 90% of N-chloropiperidine in aqueous solutions, indicating its potential for environmental cleanup (Bawazeer, 2022).

Safety And Hazards

2-Chloropiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

While specific future directions for 2-Chloropiperidine were not found in the search results, there are several possible research guidelines and suggestions for the development of new piperidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel piperidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-5-3-1-2-4-7-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQWYHZNUJHVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330284
Record name 2-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropiperidine

CAS RN

172229-93-5
Record name 2-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Yan, H Gan, C Li, G Gui, J Wang, X Zha - Molecules, 2023 - mdpi.com
… Route 4, utilizing (2S)-2-chloropiperidine (22) as the starting material, involves a two-step … of the starting material, (2S)-2-chloropiperidine (22), from suppliers. Additionally, the product …
Number of citations: 0 www.mdpi.com
CM Bowman, FA Landee, NW Lee… - Journal of Chemical …, 1970 - ACS Publications
… of the descriptive codes for 2-chloropiperidine (Figure 2). Descriptive index terms for 2-chloropiperidine fall into four of the nine classes of structure information. In this case, only the …
Number of citations: 19 pubs.acs.org
X Wu, K Dubois, J Rogiers, S Toppet, F Compernolle… - Tetrahedron, 2000 - Elsevier
… However, in this case a 2-chloropiperidine is formed as an intermediate which—probably following loss of HCl and generation of an imine—is reduced in a non-stereoselective way. …
Number of citations: 24 www.sciencedirect.com
G Yin, T Wu, G Liu - Chemistry–A European Journal, 2012 - Wiley Online Library
… This reaction presents an environment benign methodology to synthesize substituted 2-chloropiperidine derivatives with very high regioselectivity. It is worth noting that the configuration …
ND Henderson, SM Lacy, CC O'Hare… - Anti-cancer drug …, 1998 - ingentaconnect.com
The aim of this work was to develop new bifunctional alkylating agents which damage DNA in a selective manner. In order to extend our previously published work on conformationally …
Number of citations: 17 www.ingentaconnect.com
MA Casely-Hayford - 2004 - search.proquest.com
Azinomycins A 1 and B 2 isolated from the culture broths of Streptomyces griseofuscus S42227, exhibit potent in vitro cytotoxic activity and significant in vivo antitumour activity. The …
Number of citations: 3 search.proquest.com
B Eftekhari-Sis, M Zirak - Chemical reviews, 2015 - ACS Publications
Heterocycles are an important class of organic compounds accounting for nearly one-third of the past decade’s publications, which are in the field of heterocyclic chemistry. In fact, two-…
Number of citations: 136 pubs.acs.org

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